Indanomycin vs. 16-Deethylindanomycin: 10–20× Superior Antibacterial Potency Against Staphylococcus spp.
Indanomycin exhibits MIC values of ≤0.2 μg/mL against Gram-positive bacteria [1]. In contrast, 16-deethylindanomycin (A83094A), a close structural analog lacking the 16-ethyl group, requires MICs of 2–4 μg/mL against Staphylococcus spp. and Streptococcus spp. . This represents a 10–20× reduction in potency, directly attributed to the presence of the ethyl substituent at C-16 in indanomycin.
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | ≤0.2 μg/mL (general Gram-positive bacteria) |
| Comparator Or Baseline | 16-Deethylindanomycin: 2–4 μg/mL (Staphylococcus spp., Streptococcus spp.) |
| Quantified Difference | 10–20× lower MIC (indanomycin is more potent) |
| Conditions | In vitro broth microdilution / agar dilution; exact strain details not fully reported in comparator source |
Why This Matters
Procurement of indanomycin over 16-deethylindanomycin is essential for applications requiring high-potency Gram-positive antibacterial activity, such as antibiotic discovery or resistance studies.
- [1] PeptideDB, 'Indanomycin,' accessed 2026. View Source
